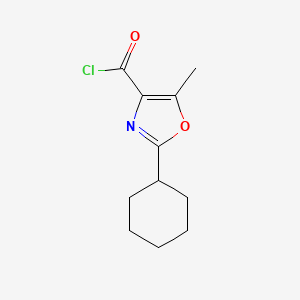
2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride: is a heterocyclic organic compound featuring a five-membered oxazole ring with a cyclohexyl group at the 2-position, a methyl group at the 5-position, and a carbonyl chloride group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amino Alcohols and Carboxylic Acids: One common method involves the cyclization of amino alcohols with carboxylic acids under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Cyclization of Carbonyl Compounds and Amines: Another method involves the reaction of carbonyl compounds with amines, followed by cyclization. This can be achieved using catalysts such as Lewis acids or transition metal complexes.
Industrial Production Methods: Industrial production of 2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes and alkynes, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Cycloaddition Products: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological processes and interactions.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.
Material Science: Incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride involves its interaction with molecular targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Cyclohexyl-5-methyl-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Cyclohexyl-5-methyl-oxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
2-Cyclohexyl-5-methyl-oxazole-4-amine: Similar structure but with an amine group instead of a carbonyl chloride group.
Uniqueness: 2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
CAS No. |
51655-86-8 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-cyclohexyl-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H14ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
InChI Key |
PAYAYLJQNMBPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCCC2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















